Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 1240586-07-5) is an enantiomerically pure, orthogonally protected piperazine derivative. It features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a 2,2,2-trifluoroethyl substituent at the chiral (R)-2-position of the piperazine ring.

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
Cat. No. B8190384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F
InChIInChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyQDJQPSDQSUMFFG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: A Chiral Piperazine Building Block


tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 1240586-07-5) is an enantiomerically pure, orthogonally protected piperazine derivative [1]. It features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a 2,2,2-trifluoroethyl substituent at the chiral (R)-2-position of the piperazine ring . With a molecular formula of C11H19F3N2O2 and a molecular weight of 268.28 g/mol, this compound serves exclusively as a chiral intermediate in medicinal chemistry for the asymmetric synthesis of drug candidates, particularly where the spatial orientation of the trifluoroethyl group is critical for target binding [1].

Why In-Class Piperazine Building Blocks Cannot Replace tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate


This compound is not a functional bio-active molecule but a protected chiral intermediate; its value is defined entirely by its structural precision. Substituting the (R)-enantiomer with its (S)-isomer (CAS 1240582-25-5) or the racemate (CAS 886766-22-9) will invert or randomize the stereochemical outcome of downstream drug candidates, a critical failure in asymmetric synthesis . Replacing it with the positional isomer, tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 692058-21-2), eliminates the free secondary amine (N4), removing a key reactive handle for further functionalization and altering the scaffold's pharmacokinetic profile . Therefore, generic in-class substitution is chemically invalid for this specific synthon.

Quantitative Differentiation Evidence for tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate


Enantiomeric Purity: (R)-isomer vs. (S)-isomer and Racemate for Asymmetric Synthesis

The (R)-configured enantiomer (CAS 1240586-07-5) is available with a guaranteed minimum purity of 95% from AKSci and 98% from Leyan, compared to the (S)-enantiomer (CAS 1240582-25-5) which is specified at NLT 98% by Synblock . The racemic mixture (CAS 886766-22-9) is supplied at 96% purity but contains both enantiomers in a 1:1 ratio, necessitating costly and yield-reducing chiral separation if enantiopure product is required . Procuring the pre-resolved (R)-enantiomer eliminates this step and guarantees stereochemical fidelity in the final pharmaceutical intermediate.

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Hydrogen Bond Donor Capacity: 2-Substituted vs. 4-Substituted Positional Isomer

The target 2-substituted isomer possesses one hydrogen bond donor (HBD) due to its free N4–H, whereas the 4-substituted isomer (tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, CAS 692058-21-2) has zero HBDs because both nitrogen atoms are substituted . This structural difference directly translates into a distinct topological polar surface area (TPSA) of 41.6 Ų for the target compound versus 32.78 Ų for the 4-substituted isomer . A higher TPSA and the presence of an HBD significantly influence blood-brain barrier penetration predictions and oral bioavailability, making the 2-substituted isomer functionally non-interchangeable with its 4-substituted counterpart in drug design [1].

Medicinal Chemistry Permeability Drug-Likeness

Lipophilicity Modulation: Trifluoroethyl vs. Non-Fluorinated Alkyl Substituents

The 2,2,2-trifluoroethyl group imparts a calculated XlogP of 2.0 to the target compound, compared to a predicted XlogP of approximately 0.7 for the des-Boc free amine analog (R)-2-(2,2,2-trifluoroethyl)piperazine . While direct quantitative data for the non-fluorinated 2-ethyl analog is not available in the retrieved sources, the trifluoroethyl group is well-established in medicinal chemistry to increase lipophilicity by approximately 0.5–1.0 logP units compared to its ethyl counterpart, while simultaneously enhancing metabolic stability due to the strength of the C–F bond [1]. This is critical for central nervous system drug discovery programs where balanced lipophilicity drives target engagement.

Lipophilicity Metabolic Stability CNS Drug Design

Orthogonal Protection Strategy: Boc-Protected vs. Free Amine Piperazine

The Boc group on the target compound provides orthogonal nitrogen protection, enabling selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the trifluoroethyl substituent or other base-labile protecting groups [1]. This contrasts with the free amine analog (R)-2-(2,2,2-trifluoroethyl)piperazine (CAS 1240584-52-4), which lacks the Boc group and requires re-protection before use in multi-step sequences . The deprotected analog has a predicted pKa of 8.65±0.40 for the piperazine NH, making it more basic and nucleophilic, which can lead to undesired side reactions in complex synthetic routes .

Protecting Group Strategy Solid-Phase Synthesis Orthogonal Chemistry

Scalable Synthesis Availability: Validated Multi-Gram Synthetic Route

A validated, practical synthesis for orthogonally protected, enantiomerically pure 2-substituted piperazines—including the target compound class—has been demonstrated on multi-gram scale starting from α-amino acids in four steps [1]. This published methodology ensures that a reproducible, scalable route exists for the target compound, as opposed to more exotic 2-substituted piperazines that may lack published scalable syntheses and thus carry supply chain risk. The method also confirms compatibility with Boc and other common orthogonal protecting groups, ensuring the compound's viability in complex synthetic sequences from discovery through preclinical development [1].

Process Chemistry Scalability cGMP Synthesis

Key Application Scenarios for tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate Based on Verified Differentiation


Asymmetric Synthesis of CNS-Targeted Kinase Inhibitors Requiring (R)-Configuration

When designing ATP-competitive kinase inhibitors for CNS targets, the (R)-trifluoroethyl substituent provides a critical stereochemical vector that can exploit chiral pockets in the kinase hinge region. The 98% enantiopure (R)-isomer from Leyan ensures that the final drug candidate maintains the desired (R)-configuration without contamination from the (S)-enantiomer, which could exhibit off-target kinase activity. This scenario is supported by the compound's favorable XlogP of 2.0 and TPSA of 41.6 Ų, which align with CNS drug-likeness parameters .

Orthogonal Protection Strategy in Solid-Phase Peptide Mimetic Synthesis

The Boc-protected N1 position enables selective deprotection under acidic conditions while leaving base-labile protecting groups intact, making this compound ideal for Fmoc/t-Bu solid-phase strategies. Unlike the free amine (R)-2-(2,2,2-trifluoroethyl)piperazine (pKa 8.65), which would react non-selectively, the Boc-protected intermediate can be deprotected on-resin with TFA at the precise step required, ensuring regioselective elaboration of the piperazine scaffold .

Metabolic Stability Optimization via Early-Stage Trifluoroethyl Installation

In lead optimization campaigns where metabolic soft spots are identified at the piperazine 2-position, the pre-installed trifluoroethyl group blocks oxidative metabolism by CYP450 enzymes. By procuring this intermediate, medicinal chemistry teams bypass the need for late-stage fluorination and can directly elaborate the N4 position to explore SAR, accelerating the DMTA (Design-Make-Test-Analyze) cycle [1].

Scalable Route for Preclinical Candidate Manufacturing

For programs advancing into preclinical development, the published scalable four-step synthesis from α-amino acids provides a validated route to this chiral intermediate. This de-risks supply chain concerns and ensures cGMP-compatible manufacturing as the program progresses, distinguishing it from custom chiral building blocks that may face synthesis scale-up challenges [2].

Quote Request

Request a Quote for tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.